molecular formula C30H31F3N4O3.2HCl B1191913 DDR1-IN-1 dihydrochloride

DDR1-IN-1 dihydrochloride

Cat. No. B1191913
M. Wt: 625.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Selective discoidin domain receptor 1 (DDR1) tyrosine kinase inhibitor (IC50 values are 105 and 413 nM for DDR1 and DDR2 respectively). Inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line.

Scientific Research Applications

DDR1 as a Target in Cancer Research

DDR1-IN-1 dihydrochloride, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), has shown significant promise in cancer research. DDR1, activated by various types of collagens, plays a crucial role in cell attachment, migration, survival, and proliferation. This compound inhibits DDR1, which in turn has been shown to suppress cancer cell proliferation, invasion, adhesion, and tumorigenicity. This makes it a potential candidate for anticancer drug discovery (Gao et al., 2013).

DDR1 and Chemoresistance

Research indicates that DDR1 may induce cyclooxygenase-2 (Cox-2) expression, leading to enhanced chemoresistance in cancer cells. Blocking DDR1's activation of the nuclear factor-kappaB (NF-kappaB) pathway could potentially increase chemosensitivity, suggesting DDR1 as a target for therapeutic intervention (Das et al., 2006).

Structural Analysis and Drug Design

This compound has been instrumental in understanding the structure and function of DDR1. The co-crystal structure of DDR1 with DDR1-IN-1 provided insights into its binding and inhibition mechanism, which is valuable for the design of new kinase inhibitors (Kim et al., 2013).

DDR1 in Fibrosis and Glomerulonephritis

This compound's inhibition of DDR1 has shown therapeutic potential in fibrotic diseases and glomerulonephritis. Selective inhibition of DDR1 in models of these diseases has resulted in improved renal function and histological parameters, offering a new approach to treatment (Moll et al., 2018).

Interaction with Collagen and Cell Function

This compound's impact on DDR1 also extends to understanding how DDR1 interacts with collagen, especially type 1 collagen. This interaction is crucial for various cell functions, including collagen fibrillogenesis, which is significant in the context of diseases where collagen plays a central role (Agarwal et al., 2007).

DDR1 in Lung Cancer and Bone Metastasis

In lung cancer, this compound has been used to study the role of DDR1 in bone metastasis. Inhibition of DDR1 in this context showed a decrease in metastatic activity, offering a novel therapeutic target for bone metastasis in lung cancer (Valencia et al., 2012).

Potential in Genetic Mouse Models

The inhibitor has been applied in genetic mouse models of diseases like Alport Syndrome, demonstrating its potential in reducing fibrosis and preserving renal function. This suggests this compound's broader applicability in chronic kidney disease models (Richter et al., 2018).

properties

Molecular Formula

C30H31F3N4O3.2HCl

Molecular Weight

625.51

synonyms

N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride

Origin of Product

United States

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